(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
Overview
Description
“1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol” is a chemical compound that has been studied in the field of photochemistry . It is also known as propranolol (PR) and has been studied by combining laser-flash photolysis and steady-state measurements .
Chemical Reactions Analysis
The photochemistry of “1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol” has been studied. It is known that the triplet state of the compound is produced quite efficiently and is able to transfer its energy to oxygen, sensitizing singlet oxygen formation .Scientific Research Applications
β-Adrenergic Blocking Activity
A series of derivatives of 1-isopropylamino-3-(3'-substituted-2'-naphthyloxy)-2-propanols have been synthesized, exhibiting significant β-adrenergic blocking effects, which are essential in addressing cardiovascular conditions (Vattipalli et al., 2008).
Enantiomer Resolution in Pharmaceutical Analysis
The resolution of enantiomers of this compound has been studied using high-performance liquid chromatography (HPLC), indicating its relevance in ensuring the purity and efficacy of pharmaceutical products (Li Nai, 2001).
Synthesis Routes
Innovative synthesis routes, including chemoenzymic processes, have been developed for this compound, highlighting its importance in the efficient production of β-blockers like propranolol (Kaimal et al., 2005).
Kinetic Resolution in Synthesis
Studies have improved the preparation and kinetic resolution of intermediates in the synthesis of beta-adrenergic blocking agents, underscoring its role in the production of antihypertensive drugs (Kapoor et al., 2003).
Complex Formation in Drug Design
Research into the formation of complexes with metals such as copper has been explored, providing insights into potential new drug formulations and beta-blocker drugs with lesser effects on heart rate (Viera et al., 2009).
Pharmacokinetics and Metabolism
Studies on the metabolites of this compound in rat urine using techniques like UPLC-TOFMS have been conducted, contributing to a deeper understanding of its pharmacokinetics and metabolism (Athersuch et al., 2008).
Properties
IUPAC Name |
(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873366 | |
Record name | (S)-Propranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4199-09-1 | |
Record name | (-)-Propranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4199-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propranolol, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Propranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOPROPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74MLR03FLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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